molecular formula C21H18F2N4O4 B2983459 N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1189421-68-8

N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2983459
CAS No.: 1189421-68-8
M. Wt: 428.396
InChI Key: HSDSIFUFKQWTQL-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18F2N4O4 and its molecular weight is 428.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

Research has been conducted on the synthesis and evaluation of compounds similar to N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide, with a focus on their potential analgesic and anti-inflammatory activities. For instance, a series of (indol-3-yl)alkylamides were synthesized and evaluated for their analgesic properties, identifying compounds with significant efficacy comparable to reference drugs such as flupirtine, ibuprofen, and diclofenac (Fouchard et al., 2001). This suggests that modifications of the indol-3-ylacetamide framework, akin to the compound , can yield potent pharmacological agents.

Antiallergic Activity

Further research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has unveiled their utility as novel antiallergic agents. These studies demonstrate the synthesis and optimization of these compounds to enhance their potency against allergic reactions, highlighted by one compound outperforming astemizole in the ovalbumin-induced histamine release assay (Menciu et al., 1999). This indicates that structural analogs, including this compound, may hold potential in developing new antiallergic treatments.

Antioxidant and Antitumor Activities

Compounds with similar structural frameworks have been investigated for their antioxidant and antitumor activities. Novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and showed considerable antioxidant activity, suggesting a path for developing new antioxidant agents with potential therapeutic applications (Gopi & Dhanaraju, 2020). Moreover, the synthesis and structure-activity relationship studies of N-aryl(indol-3-yl)glyoxamides have identified compounds with significant cytotoxic properties against various cancer cell lines, indicating their potential as antitumor agents (Marchand et al., 2009).

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O4/c1-30-16-6-13-15(7-17(16)31-2)26-20-19(13)25-10-27(21(20)29)9-18(28)24-8-11-3-4-12(22)5-14(11)23/h3-7,10,26H,8-9H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDSIFUFKQWTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=C(C=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.